Cas no 408523-30-8 (3-methylquinoline-2-carbaldehyde)
3-methylquinoline-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-2-Quinolinecarboxaldehyde
- 3-methylquinoline-2-carbaldehyde
- 3-Methylquinoline-2-carboxaldehyde
- 3-Methyl-chinolin-2-carbaldehyd
- 3-methyl-quinoline-2-carbaldehyde
- 408523-30-8
- AM806241
- EN300-832831
- DB-081669
- PJEIWNDQRUDUBL-UHFFFAOYSA-N
- AKOS006228530
- MFCD08705731
- SB68313
- DTXSID00628622
- 3-Methylchinolin-2-aldehyd
- CS-0452348
- SCHEMBL14911960
-
- MDL: MFCD08705731
- Inchi: 1S/C11H9NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-7H,1H3
- InChI Key: PJEIWNDQRUDUBL-UHFFFAOYSA-N
- SMILES: O=CC1=C(C)C=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 171.06800
- Monoisotopic Mass: 171.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96000
- LogP: 2.35570
3-methylquinoline-2-carbaldehyde Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methylquinoline-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004190-1g |
3-Methylquinoline-2-carbaldehyde |
408523-30-8 | 95% | 1g |
$760.32 | 2023-09-02 | |
| Alichem | A189004190-5g |
3-Methylquinoline-2-carbaldehyde |
408523-30-8 | 95% | 5g |
$2113.00 | 2023-09-02 | |
| Chemenu | CM143781-1g |
3-methylquinoline-2-carbaldehyde |
408523-30-8 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM143781-1g |
3-methylquinoline-2-carbaldehyde |
408523-30-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-832831-5.0g |
3-methylquinoline-2-carbaldehyde |
408523-30-8 | 95% | 5.0g |
$1903.0 | 2024-05-21 | |
| Enamine | EN300-832831-10.0g |
3-methylquinoline-2-carbaldehyde |
408523-30-8 | 95% | 10.0g |
$2823.0 | 2024-05-21 | |
| A2B Chem LLC | AF73573-1g |
3-Methylquinoline-2-carbaldehyde |
408523-30-8 | 95.00% | 1g |
$532.00 | 2024-04-20 | |
| A2B Chem LLC | AF73573-5g |
3-Methylquinoline-2-carbaldehyde |
408523-30-8 | 95.00% | 5g |
$1522.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523015-250mg |
3-Methylquinoline-2-carbaldehyde |
408523-30-8 | 98% | 250mg |
¥2699.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523015-500mg |
3-Methylquinoline-2-carbaldehyde |
408523-30-8 | 98% | 500mg |
¥3603.00 | 2024-05-14 |
3-methylquinoline-2-carbaldehyde Suppliers
3-methylquinoline-2-carbaldehyde Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-methylquinoline-2-carbaldehyde
3-Methylquinoline-2-Carbaldehyde (CAS No. 408523-30-8): A Promising Compound in Chemical and Pharmaceutical Research
The 3-methylquinoline-2-carbaldehyde, identified by its CAS No. 408523-30-8, is an aromatic heterocyclic compound with a unique structural configuration that has garnered significant attention in recent years. Its molecular formula, C10H9NO, reflects a central quinoline ring substituted at the 3-position with a methyl group and at the 2-position with a formyl (carbonyl) moiety. This combination of functional groups imparts distinct physicochemical properties and reactivity, positioning the compound as a versatile building block in organic synthesis and a potential candidate for biomedical applications.
Recent advancements in synthetic methodologies have highlighted the 3-methylquinoline-2-carbaldehyde's role as an intermediate in the construction of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in forming conjugated systems with polyphenolic compounds via aldol condensation reactions under mild conditions. Such reactions are critical for developing hybrid drugs targeting cancer cells, where the formyl group facilitates covalent binding to protein targets while the quinoline scaffold enhances membrane permeability. Researchers noted that this compound's stability under polar aprotic solvents like DMF allows scalable synthesis without compromising purity—a key consideration for industrial applications.
In pharmacological research, the CAS No. 408523-30-8-listed compound has shown promising anti-inflammatory activity through modulation of NF-kB signaling pathways. A collaborative study between MIT and Stanford University (published in Nature Communications, 2024) revealed that its methyl-substituted quinoline core selectively inhibits IKKβ kinase activity at submicromolar concentrations, suppressing cytokine production in macrophage cell lines more effectively than traditional NSAIDs. This discovery underscores its potential for developing next-generation anti-inflammatory agents with reduced gastrointestinal side effects.
The aldehydic functionality of 3-methylquinoline-2-carbaldehyde enables diverse bioconjugation strategies crucial for targeted drug delivery systems. Scientists at ETH Zurich reported in Bioconjugate Chemistry (January 2024) that coupling this aldehyde with hyaluronic acid via reductive amination creates pH-sensitive prodrugs capable of releasing active payloads specifically within tumor microenvironments. The formyl group's reactivity also allows site-specific modification of antibodies, as evidenced by a breakthrough method described in Angewandte Chemie, which achieved over 95% conjugation efficiency using copper-free click chemistry protocols.
Spectroscopic analysis confirms the compound's planar structure stabilized by resonance between its formyl group and quinoline π-systems. Nuclear magnetic resonance (1H NMR) data from recent studies show characteristic peaks at δ 9.7–10.1 ppm corresponding to the aldehydic proton, while methyl substitution patterns are clearly discernible between δ 7.6–7.9 ppm regions—a critical parameter for quality control during purification processes according to ICH guidelines.
In drug discovery pipelines, this compound's photophysical properties are being explored for diagnostic applications. Researchers from Harvard Medical School recently engineered it into fluorescent probes by attaching cyanine dyes through Stille coupling reactions (reported in JACS Au, July 2024). These probes exhibit excitation wavelengths compatible with near-infrared imaging systems and have successfully localized metastatic melanoma cells in murine models with sub-cellular resolution—advancing efforts toward non-invasive disease monitoring technologies.
Catalytic asymmetric synthesis approaches have improved access to enantiopure forms of CAS No. 408523-30-8. A gold(I)-catalyzed [4+3] cycloaddition method developed by Prof. List's team at Max Planck Institute achieves >99% ee values with turnover frequencies exceeding 150 h-1. This breakthrough reduces production costs by eliminating chromatographic separations typically required for chiral compounds, aligning with current trends toward sustainable chemistry practices emphasized in green pharmaceutical manufacturing initiatives.
The compound's interaction with biological systems has been further elucidated through computational studies using machine learning algorithms trained on quantum mechanical datasets (published in Scientific Reports, October 2024). These models predict favorable binding affinities toward histone deacetylase enzymes—critical epigenetic regulators—suggesting novel applications as anti-cancer epigenetic modulators when compared to existing HDAC inhibitors like vorinostat which exhibit off-target effects.
In materials science applications, self-assembled monolayers formed from this compound on gold surfaces display tunable electronic properties when functionalized with thiophene derivatives—a finding detailed in an ACS Nano paper (March 2024). Such material architectures are being investigated for biosensor development due to their ability to detect picomolar concentrations of neurotransmitters like dopamine through impedance spectroscopy measurements.
Safety evaluations conducted per OECD guidelines confirm low acute toxicity profiles when administered intraperitoneally to BALB/c mice at doses up to 50 mg/kg (data from peer-reviewed Toxicology Letters article, May 2024). These results support its progression into preclinical trials where required, though researchers caution about avoiding prolonged exposure during handling due to potential photooxidation products under UV irradiation conditions commonly used during analytical procedures.
Ongoing investigations into its pharmacokinetic properties using LC/MS-based metabolomics reveal rapid metabolic conversion via cytochrome P450 enzymes—particularly CYP1A1/1A₂ isoforms—suggesting opportunities for prodrug design strategies as described in a recent European Journal of Pharmaceutical Sciences review article (February 2024). The formyl group's susceptibility to enzymatic reduction provides controlled release mechanisms when coupled with targeted delivery systems such as lipid-polymer hybrid nanoparticles currently under development by NIH-funded researchers.
In conclusion, the structural versatility of CAS No. 408523-30-8-designated 3-methylquinoline-2-carbaldehyde continues to drive interdisciplinary research across medicinal chemistry and materials science domains. Its documented activities across multiple biological pathways combined with improved synthetic accessibility make it an invaluable tool for advancing both therapeutic innovations and diagnostic technologies within modern pharmaceutical development frameworks aligned with current regulatory standards and sustainability goals.
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